2-Fluoro-3-methyl-6-propoxybenzaldehyde
Description
2-Fluoro-3-methyl-6-propoxybenzaldehyde is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to a benzaldehyde core
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-3-methyl-6-propoxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-10-5-4-8(2)11(12)9(10)7-13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
TXCIWBMFGFJRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C)F)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Fluoro-3-methyl-6-propoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzaldehyde and propyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 2-fluoro-3-methylbenzaldehyde is reacted with propyl bromide in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
2-Fluoro-3-methyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
2-Fluoro-3-methyl-6-propoxybenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of fluorescent probes for biological imaging and detection.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-6-propoxybenzaldehyde depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Fluorescent Labeling: It can be used as a fluorescent label to tag biomolecules, allowing for their visualization and tracking in biological systems.
Comparison with Similar Compounds
2-Fluoro-3-methyl-6-propoxybenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-3-methoxybenzaldehyde: This compound has a methoxy group instead of a propoxy group, which can affect its reactivity and applications.
3-Fluoro-2-methylbenzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.
2-Fluoro-3-methylbenzaldehyde: This compound lacks the propoxy group, which can influence its solubility and reactivity.
Biological Activity
2-Fluoro-3-methyl-6-propoxybenzaldehyde is a substituted benzaldehyde that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, synthesizing data from various research sources.
- Chemical Formula : C12H13F O2
- CAS Number : 2918846-26-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures may inhibit specific kinases and inflammasomes. For instance, the sulfonamide-based inhibitors have shown efficacy in targeting the NLRP3 inflammasome, which plays a crucial role in innate immunity and inflammation. The introduction of functional groups like fluorine can enhance the selectivity and potency of these inhibitors .
Biological Activity Data
Case Study 1: In Vivo Efficacy
In a mouse model, compounds structurally related to this compound demonstrated a significant reduction in serum IL-1β levels following administration. This suggests a promising application for inflammatory conditions where NLRP3 activation is implicated .
Case Study 2: Anticancer Potential
Research into other fluorinated benzaldehydes has shown that they can inhibit key signaling pathways in cancer cells. For example, studies on Pim kinase inhibitors indicate that modifications to the benzaldehyde structure can enhance selectivity against cancer cell lines, suggesting similar potential for this compound .
Q & A
Q. What are the key considerations when designing a synthesis route for 2-Fluoro-3-methyl-6-propoxybenzaldehyde?
- Methodological Answer : A robust synthesis route should prioritize regioselective functionalization to avoid isomerization. For fluorinated benzaldehydes, common strategies include:
- Electrophilic aromatic substitution (e.g., fluorination via Balz-Schiemann reaction) .
- Protecting group strategies for hydroxyl/propoxy groups to prevent side reactions during aldehyde formation .
- Stepwise alkylation (e.g., propoxy introduction using propyl bromide under basic conditions) .
Key parameters: Temperature control (<100°C to avoid decomposition), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalyst selection (e.g., Pd for cross-couplings) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm substituent positions and purity (e.g., singlet for aldehyde proton at ~10 ppm) .
- HPLC-MS : Quantify purity (>95% for research-grade material) and detect trace isomers .
- Melting Point Analysis : Compare observed values with literature data (e.g., structurally similar 2-Fluoro-4-hydroxybenzaldehyde melts at 140–142°C) .
Q. How should researchers handle storage and stability challenges for fluorinated benzaldehyde derivatives?
- Methodological Answer :
- Store under inert atmosphere (argon) at 0–6°C to prevent oxidation of the aldehyde group .
- Use amber vials to avoid photodegradation, especially for compounds with electron-withdrawing groups (e.g., fluorine) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the propoxy group into the benzaldehyde framework?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the alkoxide intermediate .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
- In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) to terminate before byproduct formation .
Q. What computational methods are suitable for predicting the reactivity of fluorinated benzaldehyde derivatives in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing aldehyde reactivity .
- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., solvation shells in THF vs. DCM) .
Q. How should researchers resolve contradictions between NMR and HPLC data when assessing purity?
- Methodological Answer :
- Cross-Validation : Confirm NMR integration ratios match theoretical values (e.g., 1:3 ratio for methyl and propoxy protons).
- Spiking Experiments : Add a known impurity (e.g., 3-Fluoro isomer) to HPLC and compare retention times .
- Advanced Techniques : Use -DEPT NMR or 2D-COSY to distinguish overlapping signals .
Q. What strategies mitigate decomposition during catalytic hydrogenation of this compound intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
